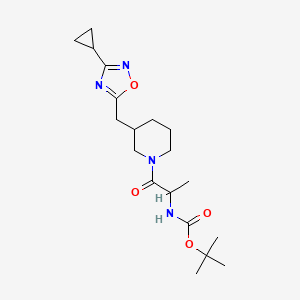
Acide Fmoc-(R)-3-amino-4-(3-pyridyl)-butyrique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid is an organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions. This compound is particularly valuable in the field of proteomics and peptide chemistry due to its ability to form stable amide bonds.
Applications De Recherche Scientifique
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of specialized peptides for various industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid typically involves the reaction of Fmoc-protected amino acids with pyridyl-containing reagents. One common method involves the treatment of an amine component with a silylating agent followed by an activated Fmoc-reagent under anhydrous conditions . This method ensures the protection of the amino group while allowing for subsequent reactions to occur without interference.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid often employs solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The use of Fmoc protection allows for the selective deprotection of the amino group using a base such as piperidine, facilitating the coupling of subsequent amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized pyridyl derivatives, reduced amines, and substituted amino acids.
Mécanisme D'action
The mechanism of action of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid involves the protection of the amino group by the Fmoc group. During peptide synthesis, the Fmoc group is selectively removed using a base such as piperidine, allowing the free amino group to participate in coupling reactions. The pyridyl group can interact with various molecular targets, influencing the overall reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-®-3-amino-3-(3-pyridyl)propionic acid
- Fmoc-®-3-amino-3-(4-pyridyl)propionic acid
Uniqueness
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. The presence of the butyric acid moiety offers additional flexibility in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins .
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)
![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)

![Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2454961.png)



![3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)


![7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2454975.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2454976.png)
